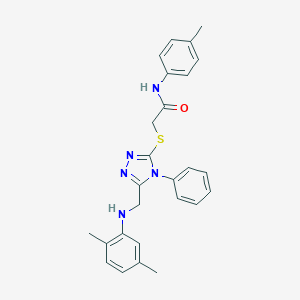
2-((5-(((2,5-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(((2,5-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a triazole ring, a thioether linkage, and multiple aromatic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((2,5-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with a thiol compound, often in the presence of a base such as sodium hydride.
Acetamide Formation: The final step involves the acylation of the aminomethylated triazole-thioether intermediate with p-tolyl acetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction scalability, and purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic nitro groups if present.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole ring, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities. Its structural features make it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-((5-(((2,5-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The aromatic groups may enhance binding affinity through π-π interactions.
相似化合物的比较
Similar Compounds
- 2-((5-(((2,5-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
- 2-((5-(((2,5-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(((2,5-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is unique due to the specific positioning of the p-tolyl group, which can influence its binding properties and reactivity. The presence of the dimethylphenyl group also adds steric bulk, potentially affecting its biological activity.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
属性
CAS 编号 |
332376-35-9 |
|---|---|
分子式 |
C26H27N5OS |
分子量 |
457.6g/mol |
IUPAC 名称 |
2-[[5-[(2,5-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H27N5OS/c1-18-10-13-21(14-11-18)28-25(32)17-33-26-30-29-24(31(26)22-7-5-4-6-8-22)16-27-23-15-19(2)9-12-20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |
InChI 键 |
FPQWJPYOKAQIEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC(=C4)C)C |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC(=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418252.png)
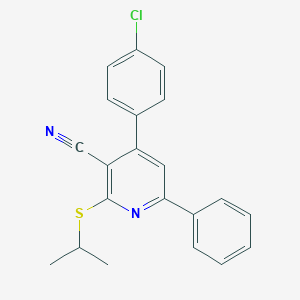
![N-[1,1'-biphenyl]-2-yl-2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418256.png)
![4-(4-Chlorophenyl)-2-[(cyanomethyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B418257.png)
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418261.png)

![2-[(4-Tert-butylbenzyl)sulfanyl]-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile](/img/structure/B418266.png)
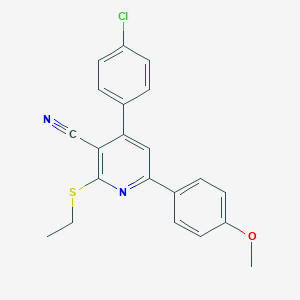
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B418268.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B418270.png)
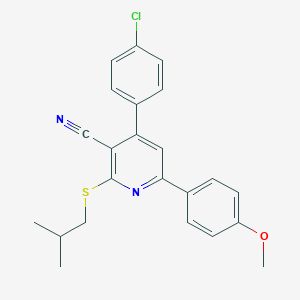
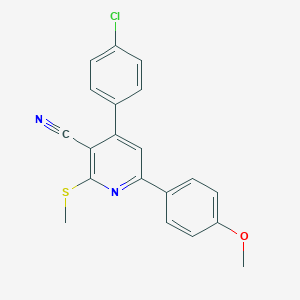
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B418274.png)
![2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B418275.png)
